gamma-Glutamyl-alpha-aminobutyrate
Overview
Description
Gamma-Glutamyl-alpha-aminobutyrate is a compound related to the metabolism of glutamate, an important amino acid in both prokaryotic and eukaryotic organisms. It is involved in various biochemical pathways and has been studied in different contexts, including its role in neurotransmission and as a modulator of enzymatic activity.
Synthesis Analysis
Gamma-Glutamyl-alpha-aminobutyrate can be synthesized through the action of gamma-glutamyl cyclotransferase, which converts substrates like L-gamma-(Threo-beta-methyl)glutamyl-L-alpha-aminobutyrate to alpha-aminobutyrate and other products[“]. The synthesis of related compounds, such as gamma-aminobutyric acid (GABA), involves the decarboxylation of L-glutamic acid by glutamate decarboxylase, a process that occurs with retention of configuration[“]. This reaction is crucial for the production of GABA, a key inhibitory neurotransmitter in the mammalian central nervous system.
Molecular Structure Analysis
The molecular structure of gamma-Glutamyl-alpha-aminobutyrate and related compounds has been studied using various analytical methods. For instance, the stereochemistry of gamma-aminobutyric acid, which is closely related to gamma-Glutamyl-alpha-aminobutyrate, was established through its conversion to a derivative and comparison with synthesized isomers[“]. The electronic and structural states of GABA have also been analyzed, revealing significant differences in the electrostatic potential and dipole moments compared to glutamic acid, which has an additional carboxyl group[“].
Chemical Reactions Analysis
Gamma-Glutamyl-alpha-aminobutyrate is selectively acted upon by gamma-glutamyl cyclotransferase and not by gamma-glutamyl transpeptidase, which distinguishes it from other substrates like gamma-glutamyl-glutamine[“]. The compound also serves as a substrate and inhibitor of enzymes involved in glutathione synthesis, indicating its role in modulating enzymatic reactions[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-Glutamyl-alpha-aminobutyrate and related compounds are influenced by their molecular structure. For example, the presence of a carboxyl group in glutamic acid, as opposed to GABA, results in different electrostatic potentials, which affect how these molecules interact with their receptors[“]. The quantitation of GABA and glutamic acid in tissues has been achieved through mass fragmentography, which relies on the specific derivatization of these compounds[“].
Scientific research applications
Gamma-Glutamyl-alpha-aminobutyrate serves as a selective substrate for gamma-glutamyl cyclotransferase, distinguishing it from gamma-glutamyl transpeptidase. This specificity facilitates its use in determining cyclotransferase activity in biological materials, including mouse tissues, and aids in understanding the enzyme's role in vivo (Bridges, Griffith, & Meister, 1980).
The kinetics of sheep kidney gamma-glutamyl transpeptidase was investigated using L-alpha-methyl-gamma-glutamyl-L-alpha-aminobutyrate as a novel substrate. This research offers insights into the enzyme's mechanism, contributing to a better understanding of its role in amino acid metabolism (Karkowsky, Bergamini, & Orłowski, 1976).
Gamma-Glutamyl-alpha-aminobutyrate plays a role in the synthesis of ophthalmic acid in mouse liver and kidney, acting as a direct precursor for kidney ophthalmic acid. This finding is significant for understanding the biochemical pathways in organ-specific metabolism (Orłowski & Wilk, 1978).
In the study of glutamate metabolism in plants, gamma-Glutamyl-alpha-aminobutyrate is a critical intermediate for synthesizing various amino acids, demonstrating its importance in plant biochemistry and potential agricultural applications (Forde & Lea, 2007).
Gamma-Glutamyl-alpha-aminobutyrate's role in neurotransmission is highlighted in studies of multiple sclerosis, where its concentration is linked with physical disability, providing a potential avenue for therapeutic intervention (Cawley et al., 2015).
The metabolism of gamma-glutamyl amino acids and peptides, including gamma-Glutamyl-alpha-aminobutyrate, in mouse liver and kidney has been studied, providing insights into the renal handling and transport of gamma-glutamyl compounds (Orłowski & Wilk, 1976).
Lactic acid bacteria's ability to produce gamma-Glutamyl-alpha-aminobutyrate offers potential for creating new fermented health products enriched in this compound, demonstrating its relevance in food science and nutrition (Li & Cao, 2010).
properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOZPRKGAXGOB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; Kokumi | |
Record name | Glutamyl-2-aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Freely soluble | |
Record name | Glutamyl-2-aminobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2284/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
gamma-Glutamyl-alpha-aminobutyrate | |
CAS RN |
16869-42-4 | |
Record name | gamma-Glutamyl-alpha-aminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016869424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-CARBOXYPROPYL)GLUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBT4KCH7T4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Glutamyl-2-aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240645 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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